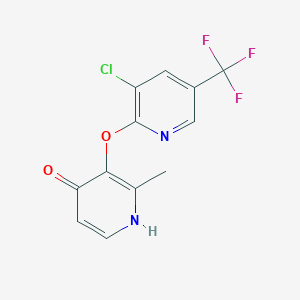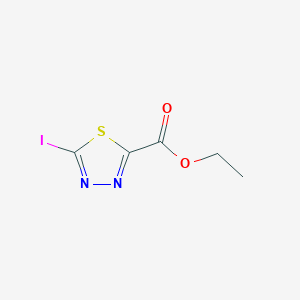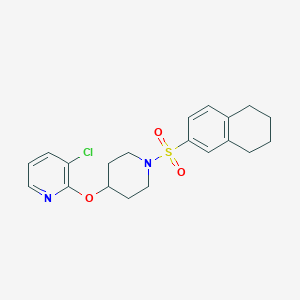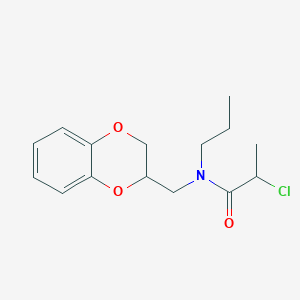![molecular formula C18H11F6N3O B2876896 1-phenyl-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime CAS No. 338978-34-0](/img/structure/B2876896.png)
1-phenyl-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of this compound is C18H11F6N3O . The molecular weight is 399.29000 . For a detailed molecular structure, you may refer to the 2D or 3D molecular structure files available in various chemical databases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. The molecular weight is 399.29000 . More specific properties like density, boiling point, melting point, and flash point are not available .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Oxime Derivatives in Organic Synthesis : Oxime derivatives, including structures related to 1-phenyl-1-ethanone O-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxime, have been explored for their roles in organic synthesis. For example, the synthesis of oxime derivatives from different ketones and their structural characterization through various spectroscopic methods have been reported (Cai, Xu, Chai, & Li, 2020).
Complexation Studies with Metal Ions : Research on oximes, similar to the one , has investigated their ability to form complexes with metal ions. This has been studied using potentiometric methods in mixed solvent systems, revealing insights into the stability constants and species distribution of these complexes (Shokrollahi & Haghighi, 2012).
Pharmacological Applications
- Potential Anticonvulsant and Antimicrobial Activities : Oxime derivatives have been evaluated for their potential anticonvulsant and antimicrobial activities. For instance, a study on oxime and oxime ether derivatives of 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone revealed significant anticonvulsant and antimicrobial properties, highlighting the versatility of oxime compounds in pharmacological research (Karakurt, Aytemi̇r, Stables, Özalp, Kaynak, Özbey, & Dalkara, 2006).
Advanced Material and Chemical Research
Role in Advanced Material Synthesis : Oxime compounds play a significant role in the synthesis of advanced materials. For example, they have been used as precursors in the synthesis of various N-heterocycles, demonstrating their importance in the field of material science and organic chemistry (Portela-Cubillo, Scott, & Walton, 2008).
Application in Green Chemistry : Oxime derivatives have also been explored in the context of green chemistry. The synthesis of 1,8-naphthyridines using eco-friendly methods and their subsequent antimicrobial activity assessment is a prime example of integrating oxime chemistry into environmentally sustainable practices (Nandhikumar & Subramani, 2018).
Wirkmechanismus
The mechanism of action of this compound is not specified in the available resources. Its applications in scientific research suggest it could have various mechanisms of action depending on the context.
Eigenschaften
IUPAC Name |
(E)-N-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-1-phenylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F6N3O/c1-10(11-5-3-2-4-6-11)27-28-15-8-7-12-13(17(19,20)21)9-14(18(22,23)24)25-16(12)26-15/h2-9H,1H3/b27-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIAGNRPXQPALX-YPXUMCKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-dimethoxyphenyl)-2-[(3-{3-[2-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2876816.png)

![3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2876820.png)

![2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2876824.png)


![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2876827.png)
![3,5-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B2876831.png)
![1-(2,4-dichlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid](/img/structure/B2876832.png)
![3-benzyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2876835.png)
![N-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2876836.png)
